molecular formula C18H19N3O5 B5512697 (2E)-N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide

(2E)-N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide

Cat. No.: B5512697
M. Wt: 357.4 g/mol
InChI Key: SRSYTGMZMWCIQV-LVBIJHPESA-N
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Description

(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and a dimethoxyphenyl group

Scientific Research Applications

(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The safety and hazards associated with a compound relate to how it should be handled, stored, and disposed of, as well as the potential risks it poses to health and the environment. The available resources do not provide specific safety and hazard information for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-15-7-5-13(10-16(15)25-2)11-20-21-18(23)12-19-17(22)8-6-14-4-3-9-26-14/h3-11H,12H2,1-2H3,(H,19,22)(H,21,23)/b8-6+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSYTGMZMWCIQV-LVBIJHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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